molecular formula C14H18ClNO4S B11815196 rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate

rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate

Cat. No.: B11815196
M. Wt: 331.8 g/mol
InChI Key: OMNJXTVZOXPPOW-QWHCGFSZSA-N
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Description

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate is a chemical compound with the molecular formula C14H18ClNO4S and a molecular weight of 331.82 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with a chlorosulfonylmethyl group and a benzyl carbamate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler analog without the cyclopentyl and chlorosulfonyl groups.

    Cyclopentyl carbamate: Lacks the benzyl and chlorosulfonyl groups.

    Chlorosulfonylmethyl cyclopentane: Does not contain the carbamate moiety.

Uniqueness

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate is unique due to its combination of a cyclopentyl ring, chlorosulfonylmethyl group, and benzyl carbamate moiety. This unique structure imparts specific reactivity and potential biological activities that are not observed in simpler analogs .

Properties

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

benzyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate

InChI

InChI=1S/C14H18ClNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13+/m0/s1

InChI Key

OMNJXTVZOXPPOW-QWHCGFSZSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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